9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic compound featuring a carbazol-1-one core linked via a propyl chain to a 4-(diphenylmethyl)piperazine moiety.
Properties
Molecular Formula |
C32H35N3O |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C32H35N3O/c36-30-18-9-16-28-27-15-7-8-17-29(27)35(32(28)30)20-10-19-33-21-23-34(24-22-33)31(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,11-15,17,31H,9-10,16,18-24H2 |
InChI Key |
ZTLJKVOKAFULTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium carbonate.
Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Cyclization: The resulting product undergoes cyclization with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiemetic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, acting as an antagonist. This interaction modulates neurotransmitter activity, which is believed to contribute to its therapeutic effects in conditions such as schizophrenia and nausea.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Spirodecane-dione cores () introduce conformational rigidity, which may restrict binding to specific targets but improve metabolic stability .
Piperazine Substituent Effects: Diphenylmethyl (target compound and Oxatomide) increases lipophilicity (LogP ~5.5–6.0), favoring CNS penetration. In contrast, 4-benzyl () or 4-phenyl () groups offer moderate hydrophobicity .
Pharmacological Implications :
- Oxatomide’s H1 antagonism is attributed to its benzimidazolone core and diphenylmethyl-piperazine motif . The target compound’s carbazolone moiety may shift selectivity toward serotonin or dopamine receptors.
- The hydroxypropyl linker in ’s compound improves aqueous solubility, suggesting trade-offs between bioavailability and target engagement compared to the target compound’s ketone group .
Research Findings and Data
- Synthetic Accessibility : The propyl-piperazine linkage is a common feature in analogs (e.g., ), suggesting scalable synthesis via alkylation or amination reactions.
- Metabolic Stability: Chlorinated analogs (e.g., Compound 14) exhibit longer half-lives in vitro compared to non-halogenated derivatives, as halogens reduce cytochrome P450-mediated oxidation .
- Receptor Binding : Molecular docking studies (extrapolated from ) indicate that diphenylmethyl-piperazine derivatives exhibit strong van der Waals interactions with histamine receptors, but carbazolone’s bulkier core may sterically hinder binding to H1 sites .
Biological Activity
The compound 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one , often referred to as a piperazine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C32H37N3
- Molecular Weight : 463.7 g/mol
- IUPAC Name : 9-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydrocarbazole
- Canonical SMILES : C1CCC2=C(C1)C3=CC=CC=C3N2CCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
These structural features suggest that the compound may interact with various biological targets, particularly within the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as an antagonist or agonist at dopamine and serotonin receptors, influencing neurotransmitter release and signaling pathways. This interaction can lead to significant physiological effects, including modulation of mood and cognitive functions.
Pharmacological Effects
Research indicates that 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can alleviate symptoms of depression by modulating serotonin levels in the brain.
- Antitumor Properties : Preliminary investigations suggest potential antitumor effects, possibly through the inhibition of cancer cell proliferation.
- Neuroprotective Effects : Due to its action on neurotransmitter systems, it may offer neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Study 1: Antidepressant Effects
A study conducted by researchers at a leading university explored the antidepressant effects of similar piperazine derivatives. The findings indicated that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to increased serotonin receptor activity .
Study 2: Antitumor Activity
Another research effort focused on the antitumor potential of this compound. In vitro assays demonstrated that it inhibited the growth of various cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
